molecular formula C12H11F4NO2 B15233949 1-(3-Fluoro-5-(trifluoromethoxy)phenyl)piperidin-4-one

1-(3-Fluoro-5-(trifluoromethoxy)phenyl)piperidin-4-one

Katalognummer: B15233949
Molekulargewicht: 277.21 g/mol
InChI-Schlüssel: GUYWYGULVBVCQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluoro-5-(trifluoromethoxy)phenyl)piperidin-4-one is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-(trifluoromethoxy)phenyl)piperidin-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Fluoro-5-(trifluoromethoxy)phenyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoro-5-(trifluoromethoxy)phenyl)piperidin-4-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Fluoro-5-(trifluoromethoxy)phenyl)piperidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The specific pathways involved depend on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-(Trifluoromethoxy)phenyl)piperidin-4-one
  • 1-(3-(Trifluoromethoxy)phenyl)piperidin-4-one

Comparison: 1-(3-Fluoro-5-(trifluoromethoxy)phenyl)piperidin-4-one is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Eigenschaften

Molekularformel

C12H11F4NO2

Molekulargewicht

277.21 g/mol

IUPAC-Name

1-[3-fluoro-5-(trifluoromethoxy)phenyl]piperidin-4-one

InChI

InChI=1S/C12H11F4NO2/c13-8-5-9(17-3-1-10(18)2-4-17)7-11(6-8)19-12(14,15)16/h5-7H,1-4H2

InChI-Schlüssel

GUYWYGULVBVCQS-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1=O)C2=CC(=CC(=C2)F)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.